molecular formula C15H13NO2 B7820098 N-(3-hydroxy-phenyl)-3-phenyl-acrylamide

N-(3-hydroxy-phenyl)-3-phenyl-acrylamide

Cat. No. B7820098
M. Wt: 239.27 g/mol
InChI Key: IIFFDQOHESPFOL-UHFFFAOYSA-N
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Description

N-(3-hydroxy-phenyl)-3-phenyl-acrylamide is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-hydroxy-phenyl)-3-phenyl-acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxy-phenyl)-3-phenyl-acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-phenyl)-3-phenyl-acrylamide involves the reaction of 3-hydroxybenzaldehyde with phenylacetic acid to form 3-(phenylamino)benzaldehyde, which is then reacted with acryloyl chloride to yield the final product.

Starting Materials
3-hydroxybenzaldehyde, phenylacetic acid, acryloyl chloride, anhydrous sodium acetate, anhydrous potassium carbonate, anhydrous ether, anhydrous dichloromethane, anhydrous ethanol, anhydrous diethyl ether, anhydrous hexane

Reaction
Step 1: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) and phenylacetic acid (1.2 equiv) in anhydrous ethanol and add anhydrous sodium acetate (1.5 equiv). Heat the mixture at reflux for 6 hours., Step 2: Cool the reaction mixture to room temperature and filter the precipitated product. Wash the product with anhydrous ethanol and dry under vacuum to obtain 3-(phenylamino)benzaldehyde., Step 3: Dissolve 3-(phenylamino)benzaldehyde (1.0 equiv) in anhydrous dichloromethane and add anhydrous potassium carbonate (1.2 equiv). Cool the mixture to 0°C and slowly add acryloyl chloride (1.2 equiv) dropwise. Stir the mixture at room temperature for 12 hours., Step 4: Pour the reaction mixture into anhydrous diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using anhydrous hexane and dichloromethane as eluent to obtain N-(3-hydroxy-phenyl)-3-phenyl-acrylamide.

properties

IUPAC Name

N-(3-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFFDQOHESPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-phenyl)-3-phenyl-acrylamide

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